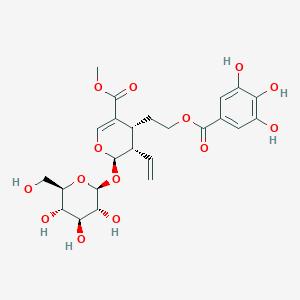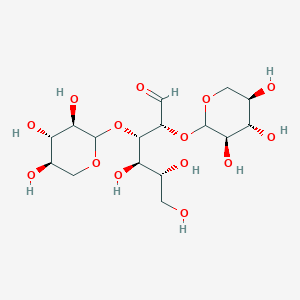![molecular formula C23H21N3O2 B238410 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide, also known as DMBA-N-oxide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inducer of cytochrome P450 enzymes, which play a critical role in the metabolism of many drugs and environmental toxins.
Mecanismo De Acción
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide induces cytochrome P450 enzymes through its activation of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of many genes involved in drug metabolism and detoxification. Upon binding to AhR, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide induces the expression of cytochrome P450 enzymes, leading to increased drug metabolism and detoxification.
Efectos Bioquímicos Y Fisiológicos
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been shown to induce the expression of various cytochrome P450 enzymes, including CYP1A1, CYP1A2, and CYP2B1/2. This induction can lead to changes in drug metabolism and toxicity, as well as changes in the metabolism of environmental toxins. Additionally, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been shown to have anti-inflammatory effects, potentially through its activation of the AhR pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide in lab experiments is its potent induction of cytochrome P450 enzymes. This allows for the study of changes in drug metabolism and toxicity in response to cytochrome P450 induction. However, one limitation of using N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is its potential toxicity, as it can induce the formation of reactive oxygen species and DNA damage.
Direcciones Futuras
There are many future directions for the study of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide. One potential area of research is the development of new drugs that can selectively induce specific cytochrome P450 enzymes, allowing for more precise control over drug metabolism and toxicity. Additionally, the use of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide in combination with other compounds, such as anti-inflammatory agents, may lead to new therapeutic approaches for various diseases. Finally, the study of the effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide on the gut microbiome may provide new insights into the role of cytochrome P450 enzymes in the metabolism of dietary compounds.
Métodos De Síntesis
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 3-(1H-benzimidazol-2-yl)aniline with 3,5-dimethylphenol and chloroacetyl chloride. The resulting product is then oxidized using hydrogen peroxide to yield N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been widely used in scientific research as a potent inducer of cytochrome P450 enzymes. These enzymes play a critical role in the metabolism of many drugs and environmental toxins, and their induction can lead to changes in drug efficacy and toxicity. N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been used to study the induction of cytochrome P450 enzymes in various tissues, including liver, kidney, and lung. Additionally, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been used to study the effects of cytochrome P450 induction on drug metabolism and toxicity.
Propiedades
Nombre del producto |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C23H21N3O2 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H21N3O2/c1-15-10-16(2)12-19(11-15)28-14-22(27)24-18-7-5-6-17(13-18)23-25-20-8-3-4-9-21(20)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26) |
Clave InChI |
XKOMVHIBYWCJBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)




![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)

![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)